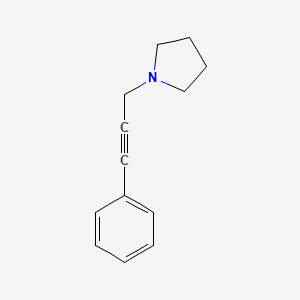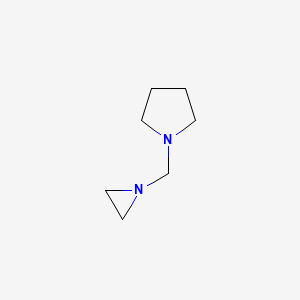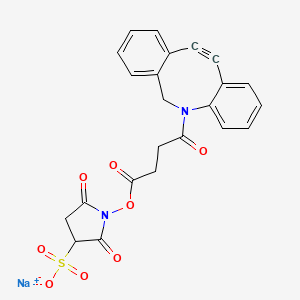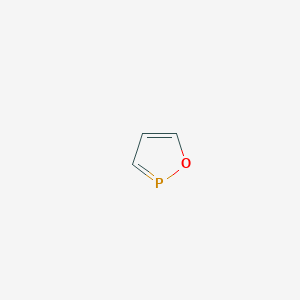
1,2-Oxaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Oxaphosphole is a heterocyclic compound that contains both oxygen and phosphorus atoms within its ring structure. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse biological activities and significant roles in organic synthesis . The unique combination of oxygen and phosphorus in the this compound ring imparts distinctive chemical properties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
1,2-Oxaphosphole can be synthesized through several methods, with one of the most efficient being a one-pot three-component reaction. This method involves the reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and methyl (arylmethylidene) pyruvates under mild conditions . The reaction proceeds at room temperature and results in the formation of polyfunctionalized 2,5-dihydro-1,2-oxaphospholes . Another method involves the electrophilic cyclization of phosphorylated α-hydroxyallenes, which can be carried out using various electrophilic reagents such as sulfuryl chloride, bromine, and benzenesulfenyl chlorides .
Chemical Reactions Analysis
1,2-Oxaphosphole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-dihydro-1,2-oxaphosphole-2-oxide derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxaphosphole ring.
Substitution: The compound can participate in substitution reactions, where different substituents replace the existing groups on the ring.
Common reagents used in these reactions include triphenylphosphine, dialkyl acetylenedicarboxylates, and various electrophilic reagents . The major products formed from these reactions are typically polyfunctionalized oxaphospholes and their derivatives .
Scientific Research Applications
1,2-Oxaphosphole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,2-oxaphosphole involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity . The specific pathways and targets depend on the particular derivative of this compound being studied .
Comparison with Similar Compounds
1,2-Oxaphosphole can be compared with other similar organophosphorus compounds, such as:
1,2-Oxaphosphetane: Contains a four-membered ring with one phosphorus and one oxygen atom.
2,3-Dihydrobenzo[d][1,2]oxaphosphole: A benzo-fused derivative with similar reactivity.
Phosphorylated Allenes: Serve as precursors for various oxaphosphole derivatives.
The uniqueness of this compound lies in its five-membered ring structure, which provides distinct reactivity and stability compared to other organophosphorus compounds .
Properties
CAS No. |
288-20-0 |
|---|---|
Molecular Formula |
C3H3OP |
Molecular Weight |
86.03 g/mol |
IUPAC Name |
oxaphosphole |
InChI |
InChI=1S/C3H3OP/c1-2-4-5-3-1/h1-3H |
InChI Key |
IYGMJRCUQOOENU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COP=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


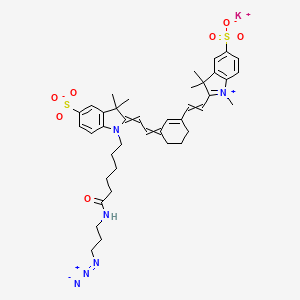

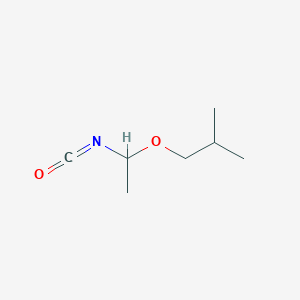
![((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14755875.png)
![1h-Naphtho[1,8-de][1,2,3]triazin-1-amine](/img/structure/B14755882.png)
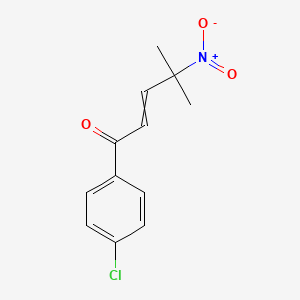
![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755893.png)

![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile](/img/structure/B14755911.png)

